

CHK1-IN-7 solubility and preparation for laboratory use

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Compound of Interest

Compound Name: CHK1-IN-7

Cat. No.: B10769123

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Application Notes and Protocols: CHK1-IN-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[1][2] This mechanism prevents cells with damaged DNA from progressing through the cell cycle, thereby maintaining genomic integrity.[2] Due to its essential role in cell survival, particularly in cancer cells that often have compromised DNA repair pathways, CHK1 has emerged as a significant therapeutic target.

CHK1-IN-7 is a potent inhibitor of human CHK1. By inhibiting CHK1, this compound can abrogate DNA damage-induced cell cycle arrest, sensitizing cancer cells to the effects of DNA-damaging chemotherapeutic agents. These application notes provide detailed information on the solubility of **CHK1-IN-7** and protocols for its use in common laboratory experiments.

Physicochemical Properties and Solubility

Summarized below are the key properties of **CHK1-IN-7**. Proper solubilization is critical for accurate and reproducible experimental results.

Property	Value	Source
Molecular Weight	412.48 g/mol	[3]
CAS Number	838823-31-7	[3]
Solubility	DMSO: ≥ 50 mg/mL (Estimated)Ethanol: Poorly soluble Water: Insoluble	General chemical properties

Note: Specific quantitative solubility data for **CHK1-IN-7** is not readily available. Like most small molecule kinase inhibitors, it is highly soluble in dimethyl sulfoxide (DMSO) but has very limited solubility in aqueous buffers or ethanol. For experimental purposes, it is standard practice to prepare a high-concentration stock solution in DMSO.

Preparation of Solutions for Laboratory Use

General Handling and Safety

- Handle **CHK1-IN-7** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol for Preparing Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, which can be further diluted for in vitro experiments.

Materials:

- **CHK1-IN-7** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials

- Calibrated pipettes and sterile tips

Procedure for 10 mM Stock Solution:

- Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
 - $\text{Mass (mg)} = \text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 412.48 \text{ g/mol} = 4.12 \text{ mg}$
- Dissolution:
 - Carefully weigh 4.12 mg of **CHK1-IN-7** powder and place it into a sterile vial.
 - Add 1 mL of sterile DMSO to the vial.
 - Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

Storage of Stock Solution:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[\[3\]](#) Protect from light.

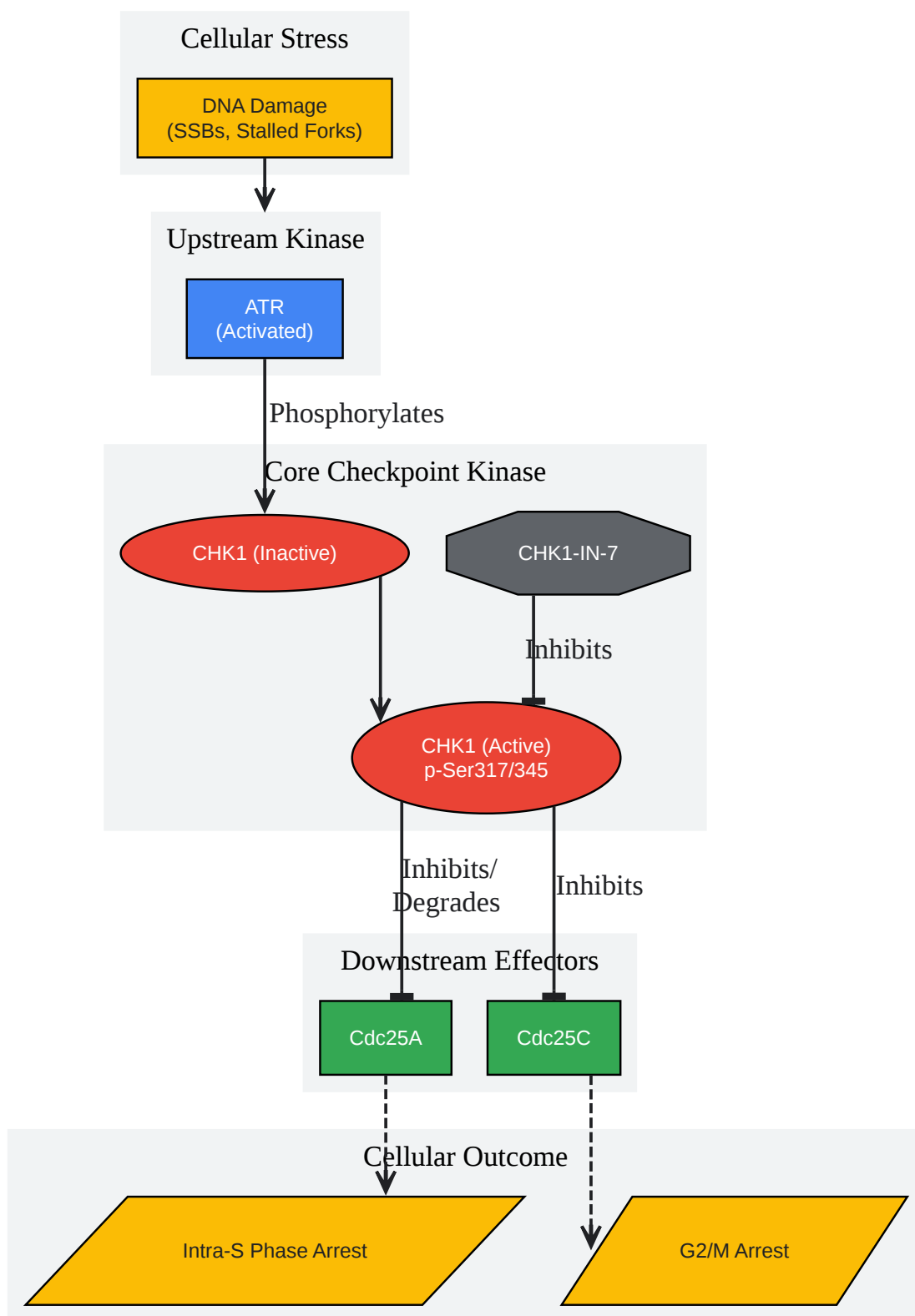
Preparation of Working Solutions for Cell Culture:

- Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Dilution: Perform a serial dilution of the DMSO stock solution into sterile cell culture medium to achieve the desired final concentration.
- Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically $\leq 0.5\%$, as higher concentrations can be toxic to cells.[\[4\]](#)[\[5\]](#) A solvent control (medium with the same final DMSO concentration) should be included in all experiments.

Parameter	Recommendation
Stock Solution Solvent	DMSO
Stock Solution Concentration	10 mM (or higher, e.g., 50 mM)
Storage Temperature	-20°C (short-term) or -80°C (long-term)[3]
Final DMSO in Media	≤ 0.5%[4][5]

CHK1 Signaling Pathway in DNA Damage Response

Upon DNA damage, such as single-strand breaks (SSBs) or stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[2] Activated CHK1 targets several downstream effectors, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C), leading to their inhibition or degradation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair.



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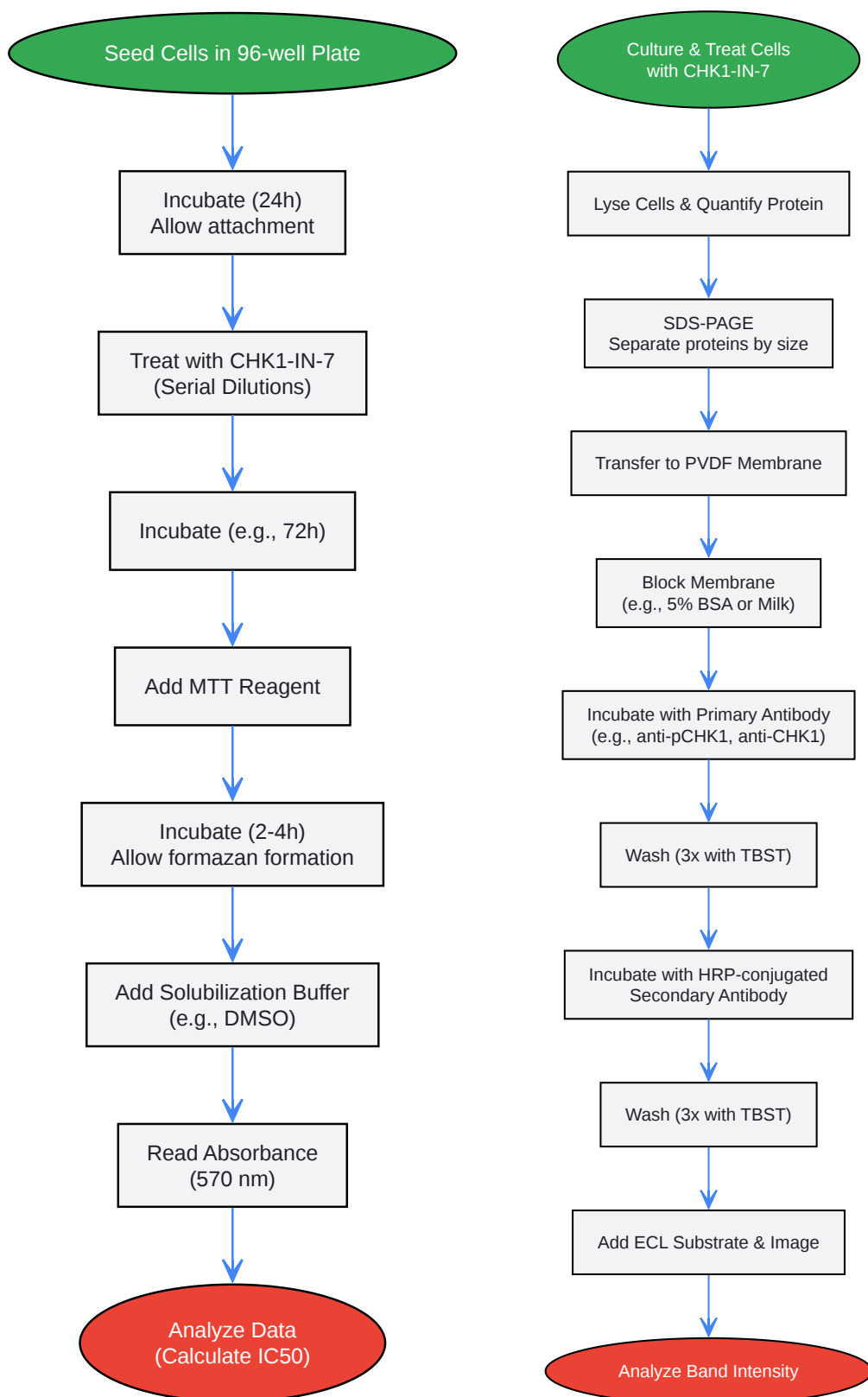
CHK1 signaling pathway in the DNA damage response.

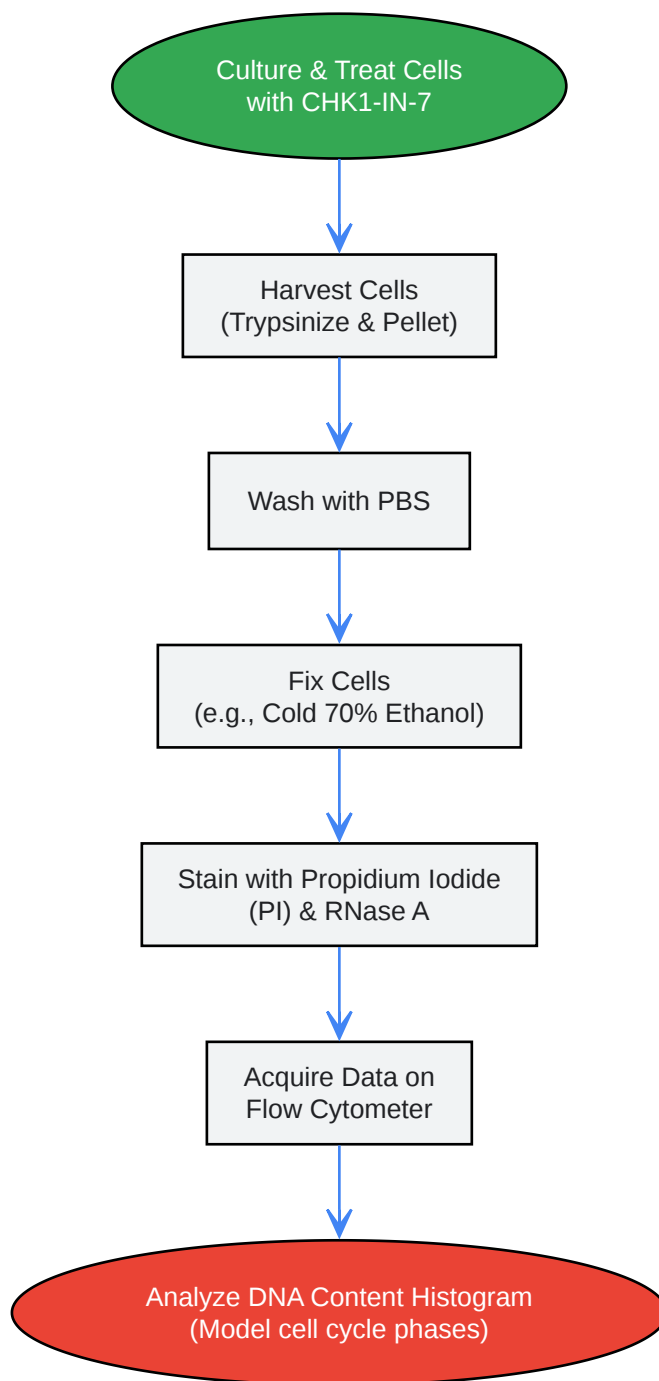
Experimental Protocols

The following protocols are standard methods to assess the biological activity of **CHK1-IN-7**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.





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